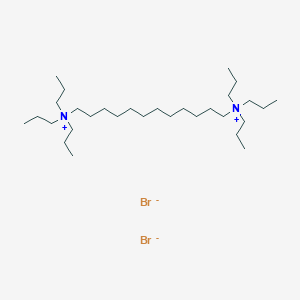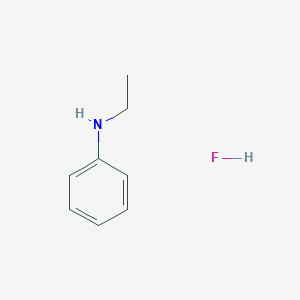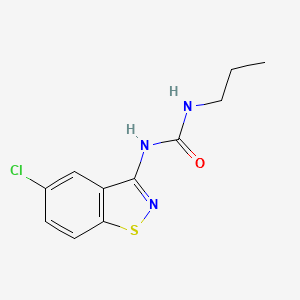
1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a chloromethyl group at the 2-position and an octyl group at the 3-position of the naphthalenedione core. Naphthoquinones are known for their roles in various biological processes and have been studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- typically involves the chloromethylation of 1,4-naphthoquinone followed by the introduction of the octyl group. The reaction conditions for chloromethylation often include the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The subsequent alkylation with an octyl halide can be carried out under basic conditions using a strong base like sodium hydride or potassium tert-butoxide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as an anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in redox reactions and influence cellular signaling pathways. It has been shown to promote the expansion of CD8+ T cells and limit the activity of Th1 and Th17 cells, which are involved in autoimmune responses .
Vergleich Mit ähnlichen Verbindungen
1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- can be compared with other naphthoquinone derivatives such as:
1,4-Naphthoquinone: The parent compound, known for its broad range of biological activities.
2-Bromo-1,4-Naphthalenedione: A derivative with similar immunomodulatory properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in traditional medicine and as a dye.
The uniqueness of 1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
104582-12-9 |
|---|---|
Molekularformel |
C19H23ClO2 |
Molekulargewicht |
318.8 g/mol |
IUPAC-Name |
2-(chloromethyl)-3-octylnaphthalene-1,4-dione |
InChI |
InChI=1S/C19H23ClO2/c1-2-3-4-5-6-7-10-16-17(13-20)19(22)15-12-9-8-11-14(15)18(16)21/h8-9,11-12H,2-7,10,13H2,1H3 |
InChI-Schlüssel |
KRCMOZFFWCQDFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)



![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)






![Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester](/img/structure/B14320137.png)

![Spiro[4.4]nona-2,7-diene](/img/structure/B14320145.png)
